3-chloro-1-phenylbutan-2-one
Overview
Description
3-chloro-1-phenylbutan-2-one: is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . It is a ketone with a phenyl group and a chlorine atom attached to the butanone backbone. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-chloro-1-phenylbutan-2-one can be synthesized through various methods. One common method involves the reaction of benzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as chlorination , alkylation , and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-1-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like or .
Reduction: Reduction of the ketone group can be achieved using reducing agents such as or , resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols , under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
3-chloro-1-phenylbutan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-chloro-1-phenylbutan-2-one involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-chloro-1-phenylpropan-2-one: Similar structure but with one less carbon atom in the backbone.
3-chloro-1-phenylpentan-2-one: Similar structure but with one additional carbon atom in the backbone.
3-chloro-1-phenylbutan-1-one: Similar structure but with the chlorine atom attached to a different carbon atom.
Uniqueness: 3-chloro-1-phenylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are required .
Properties
IUPAC Name |
3-chloro-1-phenylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJDRDACPTHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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